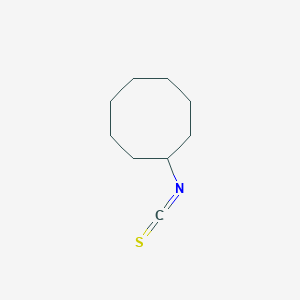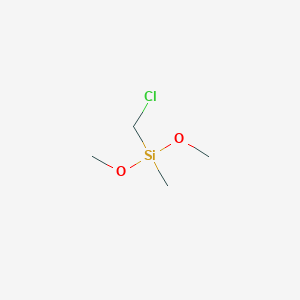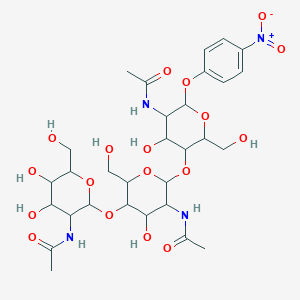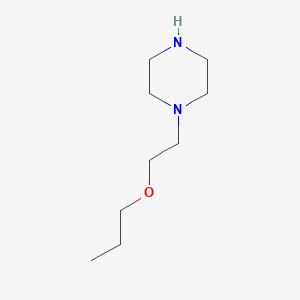![molecular formula C12H13F3Si B1587411 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene CAS No. 40230-95-3](/img/structure/B1587411.png)
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene, also known as TES-TFMB, is a chemical compound that has been gaining attention in scientific research due to its unique properties and potential applications. TES-TFMB is a highly reactive and versatile compound that has been used in a variety of fields, including organic chemistry, materials science, and medicinal chemistry. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Materials Development
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene and its derivatives have been extensively used in the synthesis of various materials. For instance, the ruthenium-catalyzed synthesis of cross-conjugated polymers involving 1,4-bis((trimethylsilyl)ethynyl)benzene demonstrates the chemical's utility in creating polymers with alternating arylene and 1,1-vinylene units, which have applications in materials science (Londergan et al., 1998). Additionally, its role in the facile synthesis of polycyclic aromatic hydrocarbons showcases its versatility in organic synthesis (Ikadai et al., 2005).
Photophysical and Electrochemical Properties
Certain derivatives of 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene exhibit interesting photophysical and electrochemical properties. Research has shown that novel substituted bis[(trimethylsilyl)ethynyl]benzenes can be developed into potential photovoltaic materials, highlighting their significance in renewable energy research (Glöcklhofer et al., 2014). The synthesis and study of cobalt carbonyl complexes of trimethylsilyl-substituted 1,3,5-triethynylbenzene further elucidate its potential in studying metal-organic frameworks and their electrochemical behaviors (Moreno et al., 2001).
Organometallic Chemistry
In the field of organometallic chemistry, hydrogallation of trimethylsilylethynylbenzenes has been studied, showcasing the compound's reactivity and potential in generating new chelating Lewis acids. This aspect is crucial for applications in catalysis and chemical synthesis (Uhl et al., 2007).
Eigenschaften
IUPAC Name |
trimethyl-[2-[4-(trifluoromethyl)phenyl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3Si/c1-16(2,3)9-8-10-4-6-11(7-5-10)12(13,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGNUAFFHLVAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400342 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
CAS RN |
40230-95-3 | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(Trimethylsilyl)ethynyl]-4-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4'-Chloro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1587330.png)







![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)



